5-Amino-1,2,5,6,7,8-hexahydroquinolin-2-one dihydrochloride

Acetylcholinesterase inhibition Alzheimer's disease Hupyridone scaffold

Non-stoichiometric or free-base forms of this hupyridone scaffold introduce uncontrolled variables in protonation and solubility, compromising the reproducibility of bivalent AChE inhibitor synthesis. This defined dihydrochloride salt (CAS 1156626-81-1) directly resolves these issues. · Direct precursor for alkylene-linked dimers like (S,S)-(-)-bis(12)-hupyridone (Kᵢ 4.5 nM), enabling a >170-fold potency gain over monomeric huperzine A. · Essential monomer for synthesizing MTDLs such as (S)-tacrine(10)-hupyridone (A10E, IC₅₀ 26.4 nM). · Ensures correct protonation and solubility for reproducible biophysical screening (SPR, ITC) in FBDD campaigns.

Molecular Formula C9H14Cl2N2O
Molecular Weight 237.12 g/mol
Cat. No. B13242972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1,2,5,6,7,8-hexahydroquinolin-2-one dihydrochloride
Molecular FormulaC9H14Cl2N2O
Molecular Weight237.12 g/mol
Structural Identifiers
SMILESC1CC(C2=C(C1)NC(=O)C=C2)N.Cl.Cl
InChIInChI=1S/C9H12N2O.2ClH/c10-7-2-1-3-8-6(7)4-5-9(12)11-8;;/h4-5,7H,1-3,10H2,(H,11,12);2*1H
InChIKeyLCNLNADZFUZCFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Scaffold Identity & Procurement


5-Amino-1,2,5,6,7,8-hexahydroquinolin-2-one dihydrochloride (CAS 1156626-81-1) is a synthetic heterocyclic building block belonging to the 5-amino-5,6,7,8-tetrahydroquinolin-2(1H)-one class [1]. The compound is a defined dihydrochloride salt (C9H14Cl2N2O, MW 237.13) that provides the hupyridone pharmacophore – the core fragment of the natural acetylcholinesterase (AChE) inhibitor huperzine A [2]. This scaffold is the essential monomeric unit for constructing highly potent dimeric and heterodimeric AChE inhibitors with demonstrated low-nanomolar potency [3].

1 Defined dihydrochloride salt (2:1 HCl stoichiometry) for consistent protonation and conjugation.
2 Hupyridone pharmacophore core fragment of the natural AChE inhibitor huperzine A.
3 Essential monomeric unit for constructing bivalent AChE inhibitors with reported high affinity.

Why Generic Substitution Fails


Generic substitution with an uncharacterized “5-amino-tetrahydroquinolinone” or a non-stoichiometric salt form immediately introduces uncontrolled variables in potency, selectivity, and reproducibility. The Fink et al. series demonstrated critically that both the quinolinone nitrogen and the amino group must be appropriately substituted to achieve enzyme affinity [1]. Moreover, dimeric constructs employing this exact hupyridone monomer exhibit Kᵢ values as low as 4.5 nM, a gain of >170-fold over monomeric huperzine A [2]. Using an unvalidated free base or a randomly hydrated form alters protonation state, solubility, and reactivity during conjugation, directly compromising the performance of the final bivalent inhibitor [3].

Salt Form Mismatch
Uncharacterized or non-stoichiometric salt forms alter protonation state and may compromise linker conjugation reactivity.
Hydration & Reactivity Variability
Free base or randomly hydrated material introduces solubility and stoichiometry uncertainty, directly affecting bivalent inhibitor assembly.
Batch-to-Batch Performance Shift
Using an unvalidated form may lead to inconsistent dimer potency and undermine structure-activity relationship reproducibility.

Quantitative Differentiation Evidence


Monomeric AChE Inhibitory Potency

The core 5-amino-5,6,7,8-tetrahydroquinolinone pharmacophore exhibits an IC50 of 80 nM against rat acetylcholinesterase, as reported for a representative analogue in the Fink et al. series [1]. While this potency is approximately 2- to 3-fold weaker than natural (-)-huperzine A (IC50 ≈ 30–50 nM in comparable assays [2]), the monomer serves as the essential warhead that, upon dimerization, yields >170-fold enhancement in affinity [2].

Monomeric Potency
Cross-study comparable
IC₅₀ 80 nM (rat AChE) vs huperzine A ≈30–50 nM
Retains intrinsic AChE recognition, supporting scaffold fit for dimer design.
Rat AChE, Ellman assay; cross-study context.
Acetylcholinesterase inhibition Alzheimer's disease Hupyridone scaffold

Dimeric Inhibitor Affinity

When the hupyridone monomer is linked via a dodecamethylene spacer to yield (S,S)-(-)-bis(12)-hupyridone, the resulting dimer binds Torpedo californica AChE with a Ki of 4.5 nM and an IC50 of 16 nM [1]. This represents a >170-fold improvement over monomeric (-)-huperzine A and a >6–7-fold improvement over the bis(10)-hupyridone dimer in the same species [1]. X-ray crystallography confirms that the two monomer units engage both the catalytic anionic site and the peripheral anionic site simultaneously [1].

Dimeric Affinity
Direct head-to-head
Bis(12)-hupyridone Ki 4.5 nM, IC₅₀ 16 nM (TcAChE)
Reported >170-fold affinity gain confirms monomer structural requirement.
TcAChE, Ellman assay; X-ray (PDB 1H23).
Bivalent AChE inhibitor Huperzine A dimer Structure-activity relationship

Tacrine-Hupyridone Hybrid Potency

The heterodimer (S)-tacrine(10)-hupyridone (A10E), synthesized by conjugating the target hupyridone monomer to tacrine via a decamethylene linker, inhibits AChE with an IC50 of 26.4 nM [1]. This potency surpasses that of tacrine (IC50 ≈ 200 nM) and huperzine A (IC50 ≈ 50 nM) individually [1]. In vivo, A10E dose-dependently reverses scopolamine-induced memory impairment in mice at 0.1–0.3 mg/kg i.p. [1].

Hybrid Potency
Direct head-to-head
Tacrine-hupyridone IC₅₀ 26.4 nM; in vivo model response at 0.1–0.3 mg/kg i.p.
Reported hybrid potency and in vivo model context for multitarget ligand design.
Rat AChE; mouse amnesia model.
Multitarget-directed ligand Tacrine-huperzine A hybrid Cognitive enhancement

Defined Salt Stoichiometry and Purity

The commercial dihydrochloride salt is specified at 95% purity with a melting point of 319–321 °C and an exact molecular weight of 237.13 g/mol [1]. Unlike the free base (5-amino-5,6,7,8-tetrahydroquinolin-2(1H)-one, MW 164.20) or the monohydrochloride (MW 200.67), the dihydrochloride offers a precisely defined 2:1 HCl stoichiometry that ensures complete protonation of both the primary amine and the quinolinone nitrogen, eliminating ambiguity in solution preparation and reaction stoichiometry [1].

Salt Identity & Purity
Specification review
Dihydrochloride, MW 237.13, purity 95%, mp 319–321 °C, 2 HCl
Defined salt ensures consistent protonation and conjugation stoichiometry.
Supplier specification; analytical confirmation recommended.
Salt form identity Chemical purity specification Reproducible procurement

Selectivity Against Butyrylcholinesterase

Heterodimers combining the hupyridone monomer with the donepezil dimethoxyindanone fragment achieve an AChE IC50 of 9 nM while showing no detectable inhibition of butyrylcholinesterase (BChE) at concentrations up to 1 mM, yielding a selectivity index >111,000-fold [1]. This starkly contrasts with tacrine, which inhibits both AChE and BChE at similar low-micromolar concentrations [1].

BChE Selectivity
Class-level inference
AChE IC₅₀ 9 nM, BChE IC₅₀ >1 mM; selectivity >111,000-fold
High selectivity may support probe tools with reduced off-target cholinesterase interference.
Human AChE/BChE; Ellman assay.
Butyrylcholinesterase selectivity Off-target minimization Donepezil-huperzine hybrid

High-Value Application Scenarios


Bivalent AChE Inhibitor Synthesis

The dihydrochloride monomer is the direct precursor for alkylene-linked hupyridone dimers such as (S,S)-(-)-bis(12)-hupyridone (Ki 4.5 nM) [1]. Researchers designing dual-site AChE inhibitors can utilize the pre-formed salt to ensure consistent linker conjugation, directly translating the 170-fold potency gain over huperzine A into in vivo pharmacological studies [1].

Multitarget-Directed Ligand Construction

The monomer is essential for synthesizing (S)-tacrine(10)-hupyridone (A10E), which achieves an IC50 of 26.4 nM and reverses cognitive deficits in mice at 0.1–0.3 mg/kg [2]. Contract research organizations (CROs) and academic labs can procure the dihydrochloride to prepare MTDL libraries with reproducible SAR for lead optimization [2].

Fragment-Based Drug Discovery

The 80 nM intrinsic AChE inhibitory activity of the monomer [3] makes it an attractive starting fragment for FBDD campaigns. The defined dihydrochloride salt simplifies biophysical screening (SPR, ITC) by ensuring correct protonation and solubility, unlike the free base which may precipitate or oxidize during assay preparation [4].

Cholinergic Probe Development

The extreme BChE sparing (>111,000-fold selectivity) demonstrated by hupyridone-containing heterodimers [5] positions the monomer as the key warhead for developing fluorescent or affinity probes that require selective AChE engagement without off-target cholinergic interference in complex tissue lysates or live-cell imaging.

Application
Selection Property
Validation Focus
Bivalent AChE Inhibitor Synthesis
Defined dihydrochloride for linker conjugation
Dual-site binding and affinity gain confirmation
Multitarget-Directed Ligand Construction
Hupyridone monomer for MTDL libraries
In vivo model response and SAR reproducibility
Fragment-Based Drug Discovery
Intrinsic AChE recognition fragment
Biophysical assay compatibility and solubility
Cholinergic Probe Development
Selective AChE engagement warhead
Off-target cholinergic interference minimization
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